molecular formula C17H21NO3 B2449919 1-(2-Methoxy-5-nitrophenyl)adamantane CAS No. 893765-46-3

1-(2-Methoxy-5-nitrophenyl)adamantane

Cat. No.: B2449919
CAS No.: 893765-46-3
M. Wt: 287.359
InChI Key: ALSLKCWOASOHFM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)adamantane is an organic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a methoxy group and a nitro group on the phenyl ring further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane typically involves multiple steps, starting from adamantane. One common method includes the following steps:

    Nitration of Adamantane: Adamantane is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Methoxylation: The nitro-adamantane derivative is then reacted with methanol in the presence of a base to introduce the methoxy group.

    Coupling with Phenyl Ring: The methoxy-nitro-adamantane is coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(2-Methoxy-5-nitrophenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

1-(2-Methoxy-5-nitrophenyl)adamantane has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as high-performance polymers and nanomaterials.

Comparison with Similar Compounds

1-(2-Methoxy-5-nitrophenyl)adamantane can be compared with other adamantane derivatives, such as:

    1-Adamantylamine: Known for its antiviral properties, particularly against influenza viruses.

    1-Adamantanol: Used in the synthesis of various pharmaceuticals and advanced materials.

    1-(2-Hydroxy-5-nitrophenyl)adamantane: Similar to this compound but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLKCWOASOHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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